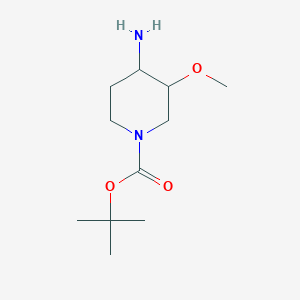

1-Boc-3-methoxy-piperidin-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-68-7 | |

| Record name | Cis-4-amino-1-boc-3-methoxy-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-Amino-3-methoxypiperidine-1-carboxylate: A Cornerstone for Modern Drug Discovery

Introduction: The Strategic Importance of the Substituted Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the design of a multitude of therapeutic agents.[1][2] Its conformational flexibility and the ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. Among the vast array of piperidine-based building blocks, tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, with its strategically placed methoxy and Boc-protected amine functionalities, has emerged as a critical intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, characterization, and diverse applications, with an emphasis on the causality behind experimental choices and the validation of its utility in pharmaceutical research.

This versatile building block exists primarily as two key isomers, each with a distinct Chemical Abstracts Service (CAS) number, which are crucial for unambiguous identification in research and development:

| Isomer/Mixture | CAS Number |

| (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate | 1171125-92-0[][4] |

| cis-4-amino-1-Boc-3-methoxy-piperidine (racemic) | 1171124-68-7[5][6] |

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents, facilitating its use in a wide range of chemical transformations.[5]

Synthesis and Characterization: A Validated Approach

The synthesis of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate isomers is a multi-step process that demands precise control over stereochemistry. While specific, detailed protocols for these exact isomers are often proprietary, a general and logical synthetic strategy can be inferred from the synthesis of analogous compounds, such as the corresponding 3-fluoro derivative.[7] A plausible and efficient synthetic pathway is outlined below.

Conceptual Synthetic Workflow

The synthesis logically begins with a readily available starting material, such as a protected piperidone, and proceeds through a series of stereocontrolled reactions to introduce the desired amine and methoxy groups.

References

- 1. Tert-butyl (3s,4r)-4-amino-3-methoxypiperidine-1-carboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

- 5. 1171124-68-7 | cis-4-Amino-1-Boc-3-methoxypiperidine - Moldb [moldb.com]

- 6. CIS-4-AMINO-1-BOC-3-METHOXY-PIPERIDINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-Boc-3-methoxy-piperidin-4-ylamine

Introduction

1-Boc-3-methoxy-piperidin-4-ylamine and its stereoisomers are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous clinically successful drugs, and the specific substitution pattern of this compound, featuring a Boc-protected amine, a methoxy group, and a primary amine, offers multiple points for chemical modification. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is critical for reaction optimization, purification, formulation, and ensuring the stability and quality of intermediates and final active pharmaceutical ingredients (APIs).

This document will delve into the known and predicted physical characteristics of the common stereoisomers, provide detailed protocols for their experimental determination, and discuss their spectroscopic signatures for robust characterization.

Core Physical and Chemical Properties

The physical state and properties of this compound are dependent on its specific stereochemistry. The two most commonly encountered isomers are the cis and a specific trans diastereomer, (3S,4R).

| Property | tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | cis-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate |

| CAS Number | 1171125-92-0[1] | 1171124-68-7 |

| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol | 230.31 g/mol |

| Appearance | Liquid[2] | Solid[3] |

| Boiling Point | 306.2 °C (Predicted) | Not available |

| Melting Point | Not applicable | Not available |

| Density | 1.07 g/cm³ (Predicted) | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol). Solubility in aqueous solutions is pH-dependent. | Soluble in common organic solvents. Solubility in aqueous solutions is pH-dependent. |

| pKa | Estimated ~8-9 for the primary amine (Predicted) | Estimated ~8-9 for the primary amine (Predicted) |

Note: Much of the publicly available data for these specific isomers is predicted. Experimental verification is crucial for any application.

Experimental Determination of Physical Properties

Accurate characterization of a novel or synthesized batch of this compound requires standardized experimental protocols. Below are methodologies for determining key physical properties.

Melting Point Determination (for solids) using Differential Scanning Calorimetry (DSC)

The melting point of a solid, such as the cis-isomer, is a critical indicator of purity. DSC provides a precise measurement of the melting temperature and the enthalpy of fusion.[4]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the solid sample into a tared aluminum DSC pan.[5] Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point.[4]

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6] The area under the peak corresponds to the heat of fusion.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates.[7]

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate working concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid, is often effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm, due to the Boc-carbonyl). A Photo Diode Array (PDA) detector is recommended to assess peak purity.[8]

-

-

Injection and Analysis: Inject a known volume of the sample solution.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

pKa Determination by Potentiometric Titration

The pKa of the primary amine is crucial for understanding its behavior in different pH environments, which affects solubility and reactivity. Potentiometric titration is a reliable method for its determination.[2][10]

Protocol:

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 20 mg) and dissolve it in a solvent mixture, typically methanol/water, to ensure solubility.[10]

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the starting pH.[11] Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment.

-

Boc Group: A characteristic sharp singlet integrating to 9 protons is expected in the upfield region, typically around 1.4-1.5 ppm.[12]

-

Piperidine Ring Protons: These will appear as a series of complex multiplets in the region of approximately 1.5-4.0 ppm. The specific chemical shifts and coupling constants will be highly dependent on the stereochemistry (cis vs. trans).

-

Methoxy Group: A singlet integrating to 3 protons is expected, typically around 3.3-3.5 ppm.

-

Amine Protons (NH₂): These protons often appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm the assignment of these protons.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Boc Group: Two signals are characteristic: the quaternary carbon at ~80 ppm and the carbonyl carbon at ~155 ppm.[14]

-

Piperidine Ring Carbons: Signals for the five carbons of the piperidine ring are expected in the aliphatic region, typically between 20-60 ppm.[15] The chemical shifts will differ based on the stereochemistry and the substitution pattern.

-

Methoxy Carbon: A signal around 55-60 ppm is expected for the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z 231.3.

-

Fragmentation: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[16][17] Therefore, significant fragments at m/z 175.2 ([M+H - C₄H₈]⁺) and m/z 131.2 ([M+H - C₅H₉O₂]⁺) would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: The primary amine will show one or two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=O Stretch: The carbonyl of the Boc group will exhibit a strong absorption band around 1680-1700 cm⁻¹.[18]

-

C-O Stretch: The C-O bonds of the carbamate and the methoxy group will show absorptions in the 1000-1300 cm⁻¹ region.

Safety and Handling

Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a key synthetic intermediate with physical properties that are fundamental to its application in drug discovery and development. This guide has outlined its core physicochemical characteristics, provided detailed protocols for their experimental determination, and described the expected spectroscopic features for its unambiguous identification. By applying these principles and methodologies, researchers can ensure the quality and consistency of this versatile building block in their synthetic endeavors.

References

- 1. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. scribd.com [scribd.com]

- 4. scielo.br [scielo.br]

- 5. qualitest.ae [qualitest.ae]

- 6. s4science.at [s4science.at]

- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 8. asianjpr.com [asianjpr.com]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reddit.com [reddit.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to 1-Boc-3-methoxy-piperidin-4-ylamine: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry

Abstract: 1-Boc-3-methoxy-piperidin-4-ylamine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its rigid piperidine core, decorated with strategically placed methoxy and amino groups, and featuring an orthogonal Boc protecting group, presents a versatile scaffold for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its chemical structure, discusses the critical influence of stereochemistry on its utility, outlines a robust synthetic pathway, and explores its applications as a key building block in medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their programs.

Physicochemical and Structural Properties

This compound, formally known as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a chiral molecule whose properties are defined by the interplay of its constituent functional groups.

Core Structural Analysis:

-

Piperidine Scaffold: The saturated six-membered nitrogen-containing ring provides a stable, non-planar (typically chair conformation) backbone. This three-dimensional structure is a privileged scaffold in medicinal chemistry, often enhancing metabolic stability and facilitating optimal spatial orientation of substituents for target binding.[2]

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a crucial synthetic purpose. It deactivates the ring nitrogen, preventing it from participating in undesired side reactions. This allows for selective chemical manipulation of other functional groups, most notably the primary amine at the C4 position.[3][4] Its stability under a wide range of conditions, except for strong acid, makes it an ideal orthogonal protecting group.

-

C3-Methoxy Group: The methoxy substituent at the C3 position significantly influences the molecule's electronic and conformational properties. It can act as a hydrogen bond acceptor and modulates the lipophilicity of the scaffold, which are key parameters in tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

C4-Amino Group: This primary amine is the principal point of attachment for further synthetic elaboration. Its nucleophilicity allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and alkylation, making it the key handle for building molecular diversity.

-

Stereochemistry: The substituents at the C3 and C4 positions create two stereocenters. This gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The relative orientation of the methoxy and amino groups (cis or trans) dramatically impacts the molecule's three-dimensional shape and, consequently, its biological activity.[5][6] Controlling this stereochemistry during synthesis is paramount for developing enantiomerically pure therapeutics.[7]

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.31 g/mol | |

| Appearance | Typically a colorless to pale yellow oil or solid | [8] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) | [3] |

| CAS Numbers | 1171124-68-7 (cis-racemate); 1171125-92-0 ((3S,4R)-isomer) | |

| Topological Polar Surface Area (TPSA) | 64.8 Ų |

Synthesis and Purification

The synthesis of this compound typically originates from commercially available N-Boc-4-piperidone. The strategy involves the sequential introduction of the C3-methoxy and C4-amino groups, with careful control of reaction conditions to achieve the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule back to the simpler, commercially available N-Boc-4-piperidone. This approach highlights the key transformations required: introduction of the C4-amine (via an oxime intermediate) and α-methoxylation at the C3 position.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

The forward synthesis provides a step-by-step pathway to construct the molecule. The choice of reagents and conditions at each stage is critical for yield and stereochemical control.

Caption: A typical synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate

-

Rationale: This step introduces the methoxy group adjacent to the ketone. The reaction proceeds via an enolate intermediate.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolate formation.

-

Add N-bromosuccinimide (NBS) (1.1 eq) as a solution in THF and stir for 2 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

The crude α-bromo ketone is then dissolved in methanol, and sodium methoxide (2.0 eq) is added. The reaction is stirred at room temperature for 16 hours.

-

Work-up with water and ethyl acetate, followed by purification via flash column chromatography, yields the desired α-methoxy ketone.

-

Step 2: Synthesis of tert-butyl 3-methoxy-4-(hydroxyimino)piperidine-1-carboxylate

-

Rationale: The ketone is converted to an oxime, which is a stable precursor to the amine.[9]

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to yield the oxime.

-

Step 3: Synthesis of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate

-

Rationale: The reduction of the oxime to the primary amine is the stereochemistry-determining step. The choice of reducing agent dictates the cis/trans selectivity. Catalytic hydrogenation often favors the cis product due to delivery of hydrogen from the less hindered face, while chemical hydrides can provide different selectivity.[10]

-

Procedure (for cis isomer):

-

Dissolve the oxime from Step 2 in methanol.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the reaction vessel with H₂ gas (50 psi) and stir at room temperature for 24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product. Purification by chromatography affords the final cis-isomer.

-

Applications in Drug Discovery

The 3-methoxy-4-aminopiperidine scaffold is a valuable component in the design of novel therapeutics, particularly for targets requiring specific three-dimensional pharmacophore arrangements.[11][12]

-

Scaffold for Library Synthesis: The C4-amino group serves as a versatile handle for parallel synthesis. By coupling a library of carboxylic acids to this amine, medicinal chemists can rapidly generate a diverse set of compounds to screen for biological activity. This approach is fundamental to identifying initial hits in a drug discovery program.

-

Modulation of Physicochemical Properties: The introduction of the chiral piperidine scaffold can improve key drug-like properties such as solubility, metabolic stability, and cell permeability, while reducing hERG toxicity.[7] The methoxy group further aids in fine-tuning lipophilicity.[13]

-

Inhibitors of Enzymes and Receptors: Substituted piperidines are found in a vast number of approved drugs and clinical candidates targeting CNS disorders, cancer, and infectious diseases.[2] The specific stereochemistry of the this compound core allows for the precise positioning of functional groups to interact with amino acid residues in the binding sites of targets like kinases, proteases, and G-protein coupled receptors.

Workflow: From Building Block to Lead Candidate

Caption: Role of the building block in a drug discovery pipeline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the synthesized material.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.0-3.5 (piperidine protons adjacent to N and O), ~3.3 (s, 3H, -OCH₃), ~3.0-2.5 (piperidine protons), ~1.8-1.4 (piperidine protons), 1.45 (s, 9H, -C(CH₃)₃), 1.3 (br s, 2H, -NH₂). The coupling constants between H3 and H4 are critical for determining cis/trans stereochemistry. |

| ¹³C NMR | δ (ppm): ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~75-80 (C3-O), ~58 (C-OC H₃), ~50 (C4-N), ~40-45 (piperidine CH₂ adjacent to N), ~28-30 (piperidine CH₂), 28.5 (-C(C H₃)₃). |

| MS (ESI+) | m/z: 231.17 [M+H]⁺, 175.14 [M+H - C₄H₈]⁺, 131.11 [M+H - Boc]⁺. |

| IR (cm⁻¹) | ~3350 (N-H stretch, amine), ~2970 (C-H stretch, alkyl), ~1680 (C=O stretch, carbamate), ~1100 (C-O stretch, ether). |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and the specific stereoisomer.[14][15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[18][19] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated and valuable building block for modern drug discovery. Its pre-installed functionality and stereocenters offer a streamlined entry into complex chemical space. A thorough understanding of its structural nuances, stereoselective synthesis, and chemical reactivity empowers researchers to effectively incorporate this scaffold into the design of next-generation therapeutics. The strategic use of such intermediates is crucial for accelerating the discovery pipeline and developing novel chemical entities with enhanced efficacy and optimized pharmacological profiles.

References

- 1. tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate [myskinrecipes.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. chemos.de [chemos.de]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sds.chemicalsafety.com [sds.chemicalsafety.com]

An In-depth Technical Guide to tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate is a key chiral building block in the synthesis of complex pharmaceutical compounds.[][2] Its rigid piperidine core, substituted with strategically placed amino and methoxy functional groups, offers medicinal chemists a versatile scaffold for creating novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations, making it an invaluable intermediate in multi-step syntheses.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this important molecule, with a particular focus on the (3S,4R) stereoisomer, which is of significant interest in the development of new chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate are crucial for its handling, characterization, and application in synthetic protocols. The properties of the (3S,4R) stereoisomer (CAS RN: 1171125-92-0) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [][4] |

| Molecular Weight | 230.304 g/mol | [4] |

| Appearance | Typically a solid | [5] |

| Boiling Point (Predicted) | 306.2 °C | [6] |

| Flash Point (Predicted) | 139.0 ± 27.9 °C | [4] |

| Density (Predicted) | 1.07 g/cm³ | [6] |

| CAS Number (3S,4R)-isomer | 1171125-92-0 | [][4] |

| CAS Number (3R,4S)-isomer | 1363378-22-6 | [5] |

Stereochemistry: The Importance of Chirality

The biological activity of a pharmaceutical compound is often intrinsically linked to its three-dimensional structure. tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate possesses two stereocenters at the C3 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers. The relative and absolute stereochemistry of these centers can significantly influence the binding affinity of a drug candidate to its target protein.

The (3S,4R) and (3R,4S) isomers are a pair of enantiomers with a cis relationship between the amino and methoxy groups. The (3S,4S) and (3R,4R) isomers are another enantiomeric pair with a trans relationship. The specific stereoisomer used in a synthesis is critical for achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).[7] The development of stereoselective synthetic routes to access each of these isomers in high purity is therefore a key focus in process chemistry.[8]

Synthesis and Purification: A Strategic Approach

A plausible synthetic strategy would involve the stereoselective functionalization of a suitable piperidine precursor. For instance, a synthetic route could start from a chiral amino acid or a carbohydrate to establish the initial stereocenters. Subsequent steps would involve the formation of the piperidine ring, followed by the introduction of the methoxy and amino groups with stereochemical control. The final step would be the protection of the piperidine nitrogen with the Boc group.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a chiral 4-amino-3-substituted piperidine, highlighting the key strategic stages.

References

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Mascot help: Peptide fragmentation [matrixscience.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Boc-3-methoxy-piperidin-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Your Fume Hood

1-Boc-3-methoxy-piperidin-4-ylamine, and its stereoisomers such as (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, are valuable intermediates in medicinal chemistry and drug development.[1][] The presence of a Boc-protected amine, a methoxy group, and a primary amine on a piperidine scaffold provides a versatile platform for the synthesis of complex molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a research and development setting. This guide provides an in-depth analysis of the known and anticipated safety considerations for this class of compounds, grounded in available hazard data and the collective experience of handling structurally related molecules.

Chemical Identity and Physicochemical Properties

While a comprehensive, experimentally determined dataset for this compound is not publicly available, we can infer its general properties from its structure and data from close analogs. The table below summarizes key identifiers for the (3S,4R) stereoisomer.

| Property | Value | Source |

| Chemical Name | (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate | [3] |

| CAS Number | 1171125-92-0 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1] |

| Molecular Weight | 230.31 g/mol | [] |

| Boiling Point | 306.2°C (Predicted) | |

| Density | 1.07 g/cm³ (Predicted) |

The Boc (tert-butoxycarbonyl) group imparts significant non-polarity to a portion of the molecule, suggesting solubility in a range of organic solvents. Conversely, the primary amine and the ether and carbonyl oxygens provide sites for hydrogen bonding, which may confer some modest aqueous solubility. The predicted high boiling point indicates low volatility under standard laboratory conditions.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Safety data for the specific stereoisomer, (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0), provides the basis for a targeted risk assessment. The Globally Harmonized System (GHS) classifications for this compound are as follows:

| Hazard Statement | Description | GHS Classification | Source |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | |

| H315 | Causes skin irritation | Skin irritation (Category 2) | |

| H319 | Causes serious eye irritation | Serious eye irritation (Category 2A) | |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) |

Expert Analysis: The hazard profile is consistent with many substituted piperidine and amine-containing compounds. The primary amine is basic and can cause skin and eye irritation upon direct contact. Inhalation of airborne powder or aerosols can lead to irritation of the respiratory tract. While classified as "harmful if swallowed," it is crucial to prevent ingestion. The lack of data on chronic effects or other hazard classes necessitates a cautious approach, treating the compound as potentially having unknown long-term health effects.

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Hazard mitigation workflow for this compound.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

-

Ventilated Balance Enclosure: For weighing solid material, a ventilated balance enclosure or a powder containment hood is recommended to minimize the generation of airborne dust.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE): The Researcher's Barrier

The following PPE is mandatory when handling this compound, based on the identified hazards:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashes.[6]

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Nitrile gloves are recommended; however, it is crucial to consult a glove compatibility chart for the specific solvents being used. Dispose of contaminated gloves properly and wash hands thoroughly after handling.[7]

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7]

The decision-making process for selecting appropriate PPE is outlined in the following diagram:

Caption: PPE selection guide based on GHS hazard statements.

Emergency Procedures: Preparedness is Key

First-Aid Measures

These first-aid recommendations are based on the known hazards of the compound and general best practices for handling chemicals.[6]

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

-

Clean-Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be clearly labeled with the chemical name and all relevant hazard warnings.

-

Disposal: Dispose of unused material and its container as hazardous waste. Do not allow the chemical to enter drains or waterways. All disposal must be in accordance with institutional policies and all applicable regulations.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, adhering to strict administrative procedures, and consistently using appropriate personal protective equipment, researchers can confidently and safely explore the synthetic potential of this versatile molecule. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before commencing work.

References

- 1. (3S,4R)-4-Amino-1-Boc-3-methoxy-piperidine | CAS 1171125-92-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. echemi.com [echemi.com]

A Technical Guide to the Spectral Characterization of 1-Boc-3-methoxy-piperidin-4-ylamine

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-Boc-3-methoxy-piperidin-4-ylamine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural confirmation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is grounded in established spectroscopic principles and supported by data from closely related analogues.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol , is a substituted piperidine derivative. The strategic placement of a methoxy group at the 3-position and an amine at the 4-position, combined with the Boc protecting group on the piperidine nitrogen, makes it a versatile intermediate in the synthesis of complex bioactive molecules. Accurate and unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. Spectroscopic analysis is the cornerstone of this verification process.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR spectra of the cis-isomer of this compound, providing a detailed interpretation of the key spectral features that confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.

Methodologies for NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Experimental Workflow: NMR Spectroscopy

Caption: A streamlined workflow for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons in the molecule. The predicted chemical shifts for the cis-isomer are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -NH₂ | ~1.6 (broad) | Singlet | 2H |

| Piperidine Ring Protons | 1.70 - 4.00 | Multiplets | 7H |

| -OCH₃ | ~3.35 | Singlet | 3H |

Interpretation and Rationale:

-

Boc Group: The nine equivalent protons of the tert-butyl group of the Boc protector are expected to appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for this protecting group.

-

Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet around 1.6 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Piperidine Ring Protons: The seven protons on the piperidine ring will exhibit complex splitting patterns (multiplets) in the region of 1.70 to 4.00 ppm due to their distinct chemical environments and spin-spin coupling with neighboring protons. Protons adjacent to the nitrogen and oxygen atoms will be shifted further downfield.

-

Methoxy Group: The three protons of the methoxy group are expected to be a sharp singlet at approximately 3.35 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O (Boc) | ~155 |

| -C (CH₃)₃ (Boc) | ~79 |

| -C(C H₃)₃ (Boc) | ~28.5 |

| Piperidine Ring Carbons | 25 - 85 |

| -OC H₃ | ~56 |

Interpretation and Rationale:

-

Boc Group Carbons: The carbonyl carbon of the Boc group is expected to have a chemical shift of around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 79 ppm, and the three equivalent methyl carbons will resonate at approximately 28.5 ppm.[1]

-

Piperidine Ring Carbons: The carbon atoms of the piperidine ring will have distinct signals in the aliphatic region of the spectrum (25-85 ppm). The carbon atom attached to the methoxy group (C-3) and the carbon atom attached to the amino group (C-4) are expected to be the most downfield of the ring carbons due to the electron-withdrawing effects of the heteroatoms.

-

Methoxy Carbon: The carbon of the methoxy group is anticipated to have a chemical shift of approximately 56 ppm.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Methodologies for Mass Spectrometry Data Acquisition

For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Experimental Workflow: Mass Spectrometry

Caption: A general workflow for structural analysis by mass spectrometry.

Predicted Mass Spectrometry Data

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| Exact Mass | 230.1630 |

| Primary Ionization Mode | ESI |

| [M+H]⁺ | 231.1709 |

| Major Fragment Ion (m/z) | 175.1077 ([M+H - C₄H₈]⁺) |

| Second Highest Fragment Ion (m/z) | 131.1182 ([M+H - C₅H₉O₂]⁺) |

Interpretation and Rationale:

-

Molecular Ion: In positive ion ESI, the compound is expected to be readily protonated, yielding a strong signal for the [M+H]⁺ ion at m/z 231.1709.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment at m/z 175.1077. Another significant fragmentation would be the loss of the entire Boc group (C₅H₉O₂, 101 Da), leading to a fragment at m/z 131.1182. The analysis of these fragments provides strong evidence for the presence of the Boc protecting group and the core piperidine structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodologies for IR Data Acquisition

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3300 | Medium |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| C=O Stretch (Boc) | ~1690 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-O Stretch (Ether and Boc) | 1250 - 1050 | Strong |

Interpretation and Rationale:

-

N-H Stretch: The presence of the primary amine is indicated by one or two bands in the 3400-3300 cm⁻¹ region.[3]

-

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the alkyl groups (piperidine ring, methoxy, and Boc group).

-

C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbonyl group of the Boc protecting group.[4]

-

N-H Bend: The bending vibration of the N-H bond in the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.[5]

-

C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1050 cm⁻¹, will be present due to the C-O stretching vibrations of both the ether linkage and the carbamate of the Boc group.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a robust and self-validating system for the structural confirmation of this compound. The predicted spectral data, based on established principles and analogous compounds, offers a clear roadmap for researchers to verify the identity and purity of this important synthetic intermediate. Adherence to the described methodologies will ensure the generation of high-quality data, leading to confident structural elucidation and advancing the progress of research and development in the pharmaceutical sciences.

References

solubility of 1-Boc-3-methoxy-piperidin-4-ylamine

An In-depth Technical Guide to the Solubility Profile of 1-Boc-3-methoxy-piperidin-4-ylamine

Abstract

This technical guide provides a comprehensive analysis of the , a substituted piperidine derivative of significant interest in medicinal chemistry. As direct experimental solubility data for this compound is not extensively published, this document synthesizes information from foundational chemical principles, analysis of its constituent functional groups, and in silico predictions of its key physicochemical properties. We present a detailed examination of the structural features influencing its solubility, including the lipophilic Boc-protecting group, the basic primary amine, and the methoxy substituent. This guide offers predicted values for properties such as pKa, LogP, and aqueous solubility. Furthermore, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, designed to equip researchers in drug discovery and development with the necessary tools for empirical validation.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1] Its three-dimensional, chair-like conformation provides a versatile framework for orienting functional groups in precise vectors, enabling optimal interactions with biological targets.[2] The inclusion of a piperidine core can impart desirable physicochemical properties to a drug candidate, including modulation of solubility, lipophilicity, and metabolic stability.[3]

Structural Overview of this compound

This compound (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.31 g/mol ) is a multifunctional building block.[] Its structure is characterized by three key features that dictate its chemical behavior and solubility:

-

A Piperidine Core: A saturated heterocycle that provides a robust, non-aromatic scaffold.[5]

-

A Boc-Protecting Group: A tert-butyloxycarbonyl group attached to the piperidine nitrogen. This bulky, lipophilic group masks the basicity of the ring nitrogen and significantly influences the molecule's overall solubility profile.[6][7]

-

Substituents at C3 and C4: A primary amine (-NH₂) at the 4-position, which acts as a key basic center and a potent hydrogen bond donor, and a methoxy group (-OCH₃) at the 3-position, which can act as a hydrogen bond acceptor.[8][9]

The Foundational Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that must be evaluated in the earliest stages of drug discovery.[10] Poor solubility can severely hamper drug development, leading to low bioavailability, unreliable results in biological assays, and challenges in formulation.[11][12]

Impact on Bioavailability and Efficacy

For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[13] A compound with poor aqueous solubility will exhibit a slow dissolution rate, which can lead to incomplete absorption and highly variable patient exposure, ultimately rendering an otherwise potent compound ineffective.[10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to distinguish between two primary types of solubility measurements used in drug discovery:

-

Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput assessment used early in discovery to flag potentially problematic compounds.[12][14] However, because this method can lead to supersaturated solutions, it may overestimate the true solubility.[6]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours).[15] It is determined using the solid, crystalline form of the compound and is essential for lead optimization and pre-formulation studies.[6]

Physicochemical Drivers of Solubility for this compound

The solubility of this molecule is a complex interplay between its various functional groups and their interactions with the solvent.

Structural and Functional Group Analysis

-

Boc Group: The tert-butoxycarbonyl group is large and nonpolar, making it the primary contributor to the molecule's lipophilicity (tendency to dissolve in fats and nonpolar solvents). This group will significantly decrease the molecule's solubility in aqueous media compared to an unprotected piperidine.[6]

-

4-Amino Group: The primary amine is a strong base. At physiological pH and below, this group will be predominantly protonated (-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby greatly enhancing aqueous solubility.[9]

-

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.[8] While this can contribute favorably to interactions with protic solvents like water, the attached methyl group adds to the molecule's nonpolar surface area. The overall impact of the methoxy group is generally less pronounced than that of the Boc or amino groups.

-

Piperidine Ring: The underlying piperidine scaffold has a degree of polarity due to the nitrogen atom and is miscible with water in its unprotected form.[16]

Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Solubility | Source |

| pKa (most basic) | 8.8 ± 0.2 | The 4-amino group is the primary basic center. The molecule will be >99% protonated at pH < 6.8 and significantly soluble in acidic conditions. | [12] |

| LogP | 1.4 ± 0.3 | Indicates moderate lipophilicity. The compound is expected to have a balance of aqueous and organic solubility. | [12] |

| Aqueous Solubility (LogS) | -2.5 ± 0.5 | Predicts a solubility of ~200 mg/L (~0.87 mM) for the neutral form. Actual solubility will be much higher at lower pH. | [12] |

| Polar Surface Area (PSA) | 64.9 Ų | Suggests good potential for membrane permeability. | [3] |

The Critical Influence of pH

The pKa of the 4-amino group is the single most important determinant of the aqueous . Based on the Henderson-Hasselbalch equation, the solubility of this compound will increase exponentially as the pH of the solution drops below its pKa of ~8.8.

Predicted Solubility Profile

Aqueous Solubility

-

Acidic Conditions (pH 1-5): Expected to be highly soluble due to complete protonation of the 4-amino group.

-

Neutral Conditions (pH 7.4): Expected to be moderately soluble , with a significant portion of the molecules still in the protonated, soluble form.

-

Basic Conditions (pH > 10): Expected to have low solubility , as the compound will be predominantly in its neutral, more lipophilic form.

Solubility in Organic Solvents

Based on the properties of Boc-protected amines, the following solubility profile in common organic solvents can be anticipated.[6]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvation of both polar and nonpolar moieties. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Effective at solvating the lipophilic Boc group and piperidine ring. |

| Polar Aprotic | Acetonitrile (ACN), DMSO | Moderate to High | The carbamate and methoxy groups interact well with these solvents. |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amine and methoxy groups. |

| Nonpolar | Hexanes, Toluene | Low | Insufficient polarity to effectively solvate the amine and carbamate groups. |

Gold-Standard Methodologies for Experimental Solubility Determination

To move from prediction to empirical data, standardized protocols are essential. The following methods represent industry best practices for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility and is crucial for lead optimization.[8]

Objective: To determine the maximum equilibrium concentration of this compound in a specific buffer.

Materials:

-

Crystalline solid of this compound

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

-

Centrifuge or filtration device (e.g., 0.45 µm PTFE syringe filters)

-

Analytical instrument (HPLC-UV or LC-MS/MS)

-

Volumetric flasks and appropriate organic solvent for stock solution preparation

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the test buffer (e.g., 1 mL). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After incubation, carefully remove the vials. Separate the undissolved solid from the saturated solution by either centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filtering the supernatant through a chemical-resistant filter. This step is critical to avoid inflating the solubility measurement with suspended solid particles.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration that falls within the linear range of the analytical standard curve.

-

Analysis: Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the compound's concentration.

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for screening large numbers of compounds in early discovery.[14]

Objective: To rapidly estimate the solubility of a compound upon precipitation from a DMSO stock solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (one for dilution, one for the assay)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or plate reader capable of UV-Vis spectroscopy

-

96-well filter plate (for UV-Vis method)

Procedure (Nephelometry Method):

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer (final DMSO concentration should be ≤1%). This rapid change in solvent polarity induces precipitation for poorly soluble compounds.

-

Incubation: Place the plate on a shaker for a set period (e.g., 1-2 hours) at room temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Practical Implications and Conclusion

The analysis of this compound indicates it is a moderately lipophilic molecule with a strongly basic center, making its aqueous solubility highly dependent on pH. Researchers can expect high solubility in acidic environments typical of early-stage formulation or in vitro assays conducted at low pH. As the environment approaches physiological and basic pH, solubility will decrease, a critical consideration for predicting oral absorption and for designing purification strategies (e.g., liquid-liquid extraction). The predicted solubility in a range of organic solvents suggests flexibility in selecting systems for chemical synthesis and reaction workups. The experimental protocols provided herein offer a clear path for researchers to validate these predictions and generate the robust, empirical data required for confident decision-making in the drug development pipeline.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 57415840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molinspiration Cheminformatics [molinspiration.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. On-line Software [vcclab.org]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

A Technical Guide to Sourcing and Quality Control of 1-Boc-3-methoxy-piperidin-4-ylamine for Pharmaceutical Research and Development

Abstract

1-Boc-3-methoxy-piperidin-4-ylamine is a key building block in contemporary drug discovery, valued for its role in the synthesis of complex molecules targeting a range of therapeutic areas. The successful integration of this intermediate into a drug development pipeline is contingent on the reliable procurement of high-quality material. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It details critical quality attributes, outlines robust analytical methodologies for quality control, and offers insights into the selection of reputable commercial suppliers. Furthermore, this guide presents a foundational understanding of its synthesis to inform on potential impurity profiles and concludes with best practices for handling and storage to ensure material integrity.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for engaging with biological targets. The introduction of substituents, such as the methoxy and amino groups on the 4- and 3-positions respectively, along with the Boc-protecting group, transforms the simple piperidine ring into a versatile chiral building block. This compound, in its various stereoisomeric forms, serves as a critical intermediate in the synthesis of novel therapeutics, including inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[1] The careful selection of commercial suppliers for this crucial reagent is a critical first step in any research and development program, directly impacting the reproducibility of synthetic campaigns and the purity of the final active pharmaceutical ingredient (API).

Commercial Supplier Landscape

A number of chemical suppliers offer this compound and its stereoisomers. The choice of supplier should be guided by factors such as purity, availability of specific stereoisomers, lot-to-lot consistency, and the comprehensiveness of the accompanying analytical documentation. Below is a comparative table of representative commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Chemsrc | (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate | 1171125-92-0 | ≥95.0% | Often listed as "cis-4-Amino-1-Boc-3-methoxypiperidine".[2] |

| Achmem | (3R,4S)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate | Not specified | Not specified | Provides basic physical data such as formula and molecular weight.[3] |

| Aladdin Scientific | cis-4-amino-1-boc-3-methoxypiperidine | Not specified | ≥97% | Available in smaller quantities for research purposes. |

| BLDpharm | tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | Not specified | Research Use Only | Note: This is a structurally related but different compound. Careful verification of the structure is crucial. |

Note: The availability and specifications from suppliers can change. It is imperative to contact suppliers directly for the most current information and to request lot-specific Certificates of Analysis.

Critical Quality Attributes and Analytical Verification

The quality of this compound can significantly influence the outcome of subsequent synthetic steps. Researchers should be vigilant for potential impurities, including diastereomers, enantiomers (if a specific stereoisomer is required), and residual solvents or reagents from the synthesis. A comprehensive quality control (QC) protocol is essential for incoming material validation.

Key Specifications

A reliable supplier should provide a Certificate of Analysis (CoA) detailing the following specifications:

| Parameter | Typical Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity (by HPLC) | ≥97% | HPLC |

| Enantiomeric Excess (for chiral isomers) | ≥98% | Chiral HPLC |

| Residual Solvents | Varies by synthesis (e.g., <5000 ppm for common solvents) | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

Recommended Analytical QC Workflow

The following workflow is recommended for the in-house quality verification of commercially supplied this compound.

Caption: Quality control workflow for incoming this compound.

Detailed Analytical Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Parameters: Acquire a standard proton spectrum.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound. Pay close attention to the signals corresponding to the Boc group, the methoxy group, and the protons on the piperidine ring.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: The purity is determined by the area percentage of the main peak.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H).

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[4]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 228 nm.[4]

-

Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers.

Overview of Synthetic Routes and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While specific proprietary methods are not always disclosed by suppliers, a general understanding can be gleaned from the scientific literature. A common strategy involves the stereoselective reduction of a corresponding N-Boc-3-methoxypiperidin-4-one.

Caption: A generalized synthetic pathway to this compound.

Potential Impurities to Consider:

-

Diastereomers: Incomplete stereoselectivity during the reduction step can lead to the presence of other diastereomers.

-

Starting Materials: Unreacted N-Boc-4-piperidone or other precursors.

-

Reagents and Catalysts: Traces of reducing agents, catalysts, or other reagents used in the synthesis.

-

By-products: Products of side reactions, such as over-reduction or rearrangement products.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust or vapors.[5][6]

-

Safety: While a specific Safety Data Sheet (SDS) for this exact compound may need to be obtained from the supplier, related aminopiperidine derivatives are often classified as skin and eye irritants.[7] Always consult the supplier-provided SDS for detailed hazard information and emergency procedures.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical agents. The success of research and development efforts utilizing this intermediate is intrinsically linked to the quality of the starting material. By carefully selecting commercial suppliers, implementing a robust analytical QC workflow, and adhering to proper handling and storage procedures, researchers can ensure the reliability and reproducibility of their synthetic endeavors. This guide provides a foundational framework for making informed decisions in the procurement and use of this important chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]

- 3. achmem.com [achmem.com]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Boc-3-methoxy-piperidin-4-ylamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and highly privileged structural motif in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a diverse range of biological entities. Within this important class of heterocycles, functionalized aminopiperidines are of particular interest due to their prevalence in bioactive molecules. This technical guide focuses on a specific, high-value derivative: 1-Boc-3-methoxy-piperidin-4-ylamine (also known as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate).

The strategic placement of a methoxy group at the 3-position and an amino group at the 4-position, combined with the orthogonal Boc protecting group on the piperidine nitrogen, makes this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents.[3] This guide will provide a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1187563-71-3 | Inferred from supplier data |

| Molecular Formula | C11H22N2O3 | Calculated |

| Molecular Weight | 230.31 g/mol | Calculated |

| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | Inferred from synthetic procedures of related compounds |

| Boc Group | Provides stability and allows for selective deprotection under acidic conditions | General chemical knowledge |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development, cost analysis, and the preparation of novel analogs. A plausible and efficient synthetic route can be designed starting from the readily available N-Boc-4-piperidone. The following multi-step synthesis is proposed based on established methodologies for the preparation of substituted piperidines.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

This initial step activates the 3-position of the piperidone ring for subsequent functionalization. The reaction involves the formation of an enamine using a formylating agent.

-

Rationale: The reaction of a ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a standard and high-yielding method for the synthesis of β-enaminones.[4] This intermediate is a versatile precursor for introducing substituents at the α-position to the carbonyl group.

-

Protocol:

-